3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The ethyl group at the 6-position can be introduced via Friedel-Crafts alkylation using ethyl halides and a Lewis acid catalyst.
Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative with an appropriate amine, in this case, 3-methylbutylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine and ethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving benzothiophenes.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive benzothiophenes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, benzothiophenes can interact with various molecular targets such as enzymes, receptors, or nucleic acids, influencing pathways like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-1-benzothiophene-2-carboxamide
- 3-chloro-1-benzothiophene-2-carboxamide
- N-(3-methylbutyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene core, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-6-ethyl-N-(3-methylbutyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNOS/c1-4-11-5-6-12-13(9-11)20-15(14(12)17)16(19)18-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKSLXMDWPDKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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